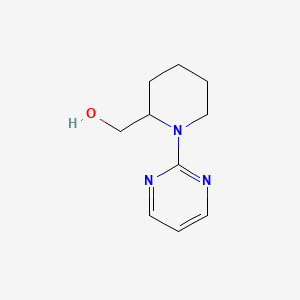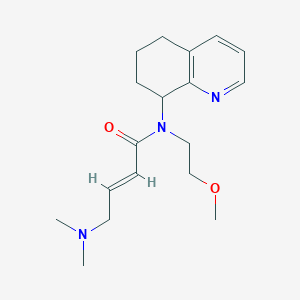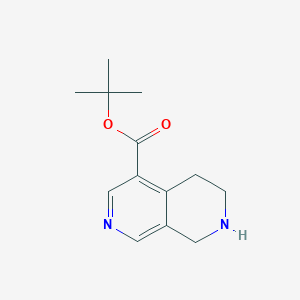![molecular formula C13H11N3O B3008958 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 73933-54-7](/img/structure/B3008958.png)
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as PIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. PIM-1 has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been shown to regulate the activity of various transcription factors, including c-Myc, p53, and NF-κB.
Biochemical and Physiological Effects:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation. In cancer cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to promote cell survival and resistance to chemotherapy. In cardiac cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to regulate cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potency and specificity as an inhibitor. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on various signaling pathways and transcription factors, making it a valuable tool for studying these pathways in vitro. However, one of the limitations of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potential toxicity and off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, including:
1. Further studies on the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its impact on various signaling pathways and transcription factors.
2. Development of more potent and selective 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors for use in preclinical and clinical studies.
3. Investigation of the potential therapeutic applications of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in various diseases, including cancer, cardiovascular disease, and viral infections.
4. Exploration of the potential synergy between 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors and other targeted therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors to improve their efficacy and reduce potential toxicity.
Conclusion:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its potential therapeutic applications.
Applications De Recherche Scientifique
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. In cancer research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation and survival in various types of cancer, including leukemia, lymphoma, and solid tumors. In cardiovascular research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to play a role in the regulation of cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFECACYVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)


![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)


![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
